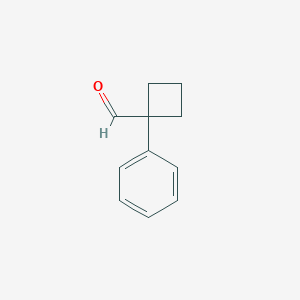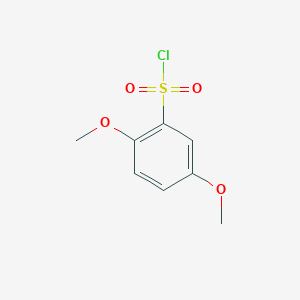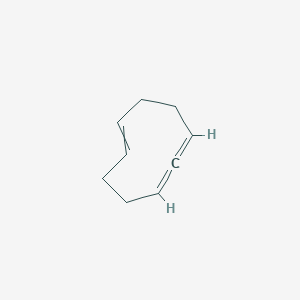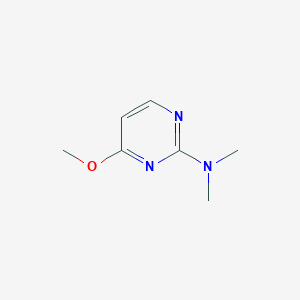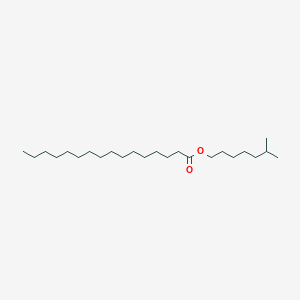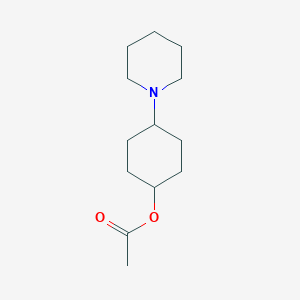
4-Piperidinocyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinocyclohexyl acetate, also known as PCCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PCCA is a cyclohexyl derivative of piperidine, and its chemical structure is C12H21NO2. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 4-Piperidinocyclohexyl acetate is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. 4-Piperidinocyclohexyl acetate has been shown to have a high affinity for the NMDA receptor, and it may act as a partial agonist or antagonist of this receptor. The NMDA receptor is involved in various physiological processes, including learning and memory, and it has been implicated in the pathogenesis of various neurological disorders.
生化学的および生理学的効果
4-Piperidinocyclohexyl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. 4-Piperidinocyclohexyl acetate has also been shown to have neuroprotective effects, and it may protect against oxidative stress and inflammation in the brain. In addition, 4-Piperidinocyclohexyl acetate has been shown to have analgesic and anticonvulsant effects, and it may have potential applications in the treatment of pain and epilepsy.
実験室実験の利点と制限
4-Piperidinocyclohexyl acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-Piperidinocyclohexyl acetate is also relatively easy to synthesize using various methods. However, 4-Piperidinocyclohexyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of 4-Piperidinocyclohexyl acetate, including the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of new synthetic methods for 4-Piperidinocyclohexyl acetate, and the study of its mechanism of action using advanced techniques, such as X-ray crystallography and molecular modeling. In addition, the study of 4-Piperidinocyclohexyl acetate may lead to the discovery of new compounds with unique properties and potential applications in various fields.
合成法
4-Piperidinocyclohexyl acetate can be synthesized using various methods, including the reaction of cyclohexanone with piperidine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of cyclohexanone with piperidine in the presence of acetic acid and acetic anhydride. The yield of 4-Piperidinocyclohexyl acetate using these methods ranges from 50-70%.
科学的研究の応用
4-Piperidinocyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-Piperidinocyclohexyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In organic synthesis, 4-Piperidinocyclohexyl acetate has been used as a reagent for the synthesis of various compounds. In material science, 4-Piperidinocyclohexyl acetate has been studied for its potential applications in the development of new materials with unique properties.
特性
CAS番号 |
1531-94-8 |
|---|---|
製品名 |
4-Piperidinocyclohexyl acetate |
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
InChIキー |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
正規SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
その他のCAS番号 |
1531-94-8 |
同義語 |
4-Piperidinocyclohexyl=acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



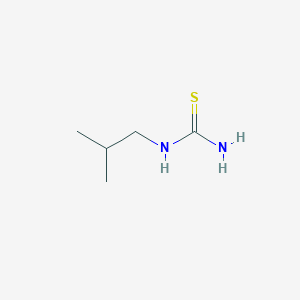
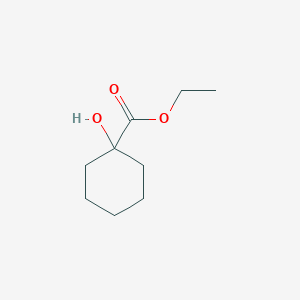
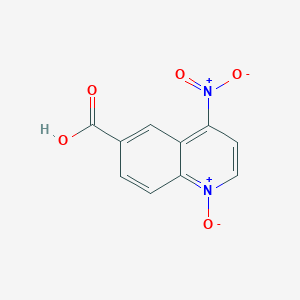
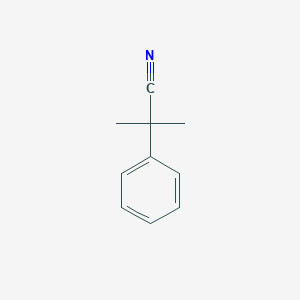
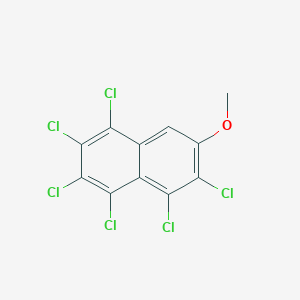
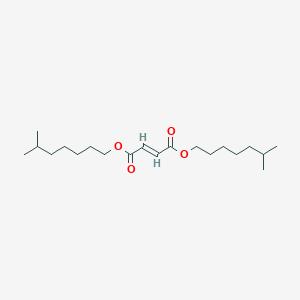
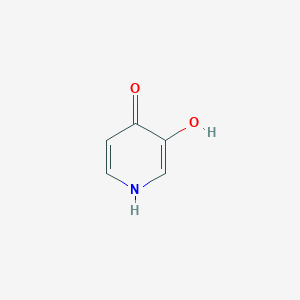
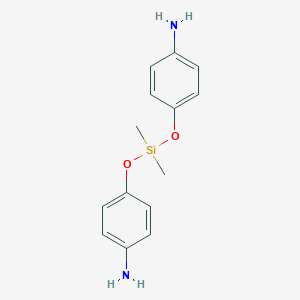
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
